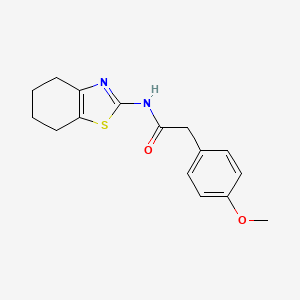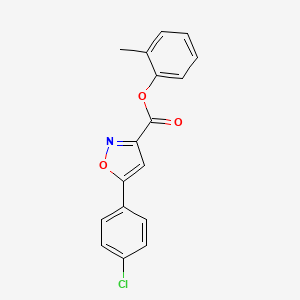![molecular formula C24H24ClN3O4S B11358876 5-(4-chlorophenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11358876.png)
5-(4-chlorophenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a tetrahydrofuran ring, and an oxazole ring, making it a subject of interest for researchers.
Métodos De Preparación
The synthesis of 5-(4-chlorophenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the chlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom.
Synthesis of the tetrahydrofuran intermediate: This involves the formation of the tetrahydrofuran ring through cyclization reactions.
Coupling reactions: The chlorophenyl and tetrahydrofuran intermediates are coupled with a benzothiophene derivative under specific reaction conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
5-(4-chlorophenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and temperature control to ensure the desired products are formed.
Aplicaciones Científicas De Investigación
5-(4-chlorophenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 5-(4-chlorophenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar compounds to 5-(4-chlorophenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide include:
5-(4-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-ylsulfanyl acetic acid: This compound shares the chlorophenyl group and has similar biological activities.
N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: This compound has a similar structure and is studied for its potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C24H24ClN3O4S |
|---|---|
Peso molecular |
486.0 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-N-[3-(oxolan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C24H24ClN3O4S/c25-15-9-7-14(8-10-15)19-12-18(28-32-19)22(29)27-24-21(17-5-1-2-6-20(17)33-24)23(30)26-13-16-4-3-11-31-16/h7-10,12,16H,1-6,11,13H2,(H,26,30)(H,27,29) |
Clave InChI |
GMLGBPLNDJHVBH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl)C(=O)NCC5CCCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-methoxyphenyl)-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B11358796.png)
![4-{4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoic acid](/img/structure/B11358803.png)
![N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(4-methylphenyl)acetamide](/img/structure/B11358808.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-[2-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11358809.png)
![N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B11358817.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide](/img/structure/B11358824.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-5-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11358830.png)


![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-propoxybenzamide](/img/structure/B11358857.png)
![N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-methylpropanamide](/img/structure/B11358861.png)

![N-(4-chlorobenzyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11358878.png)
![2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-[4-(propan-2-YL)phenyl]acetamide](/img/structure/B11358885.png)
